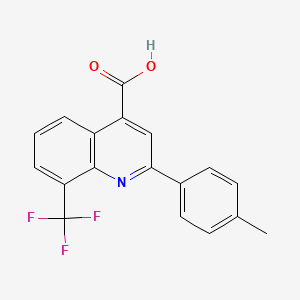
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a trifluoromethyl group and a carboxylic acid group attached to a quinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic conditions to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of advanced materials, such as polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The quinoline ring can interact with nucleic acids or proteins, potentially inhibiting their function. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenyl)-4-quinolinecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
8-(Trifluoromethyl)-4-quinolinecarboxylic acid: Lacks the 4-methylphenyl group, affecting its biological activity.
4-Quinolinecarboxylic acid: The simplest form, lacking both the 4-methylphenyl and trifluoromethyl groups.
Uniqueness
2-(4-Methylphenyl)-8-(trifluoromethyl)-4-quinolinecarboxylic acid is unique due to the presence of both the trifluoromethyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s potential as a versatile building block in organic synthesis and its effectiveness in various applications.
Propriétés
Formule moléculaire |
C18H12F3NO2 |
|---|---|
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H12F3NO2/c1-10-5-7-11(8-6-10)15-9-13(17(23)24)12-3-2-4-14(16(12)22-15)18(19,20)21/h2-9H,1H3,(H,23,24) |
Clé InChI |
RQOZWFWATJZIBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(F)(F)F)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082580.png)
![Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B15082585.png)
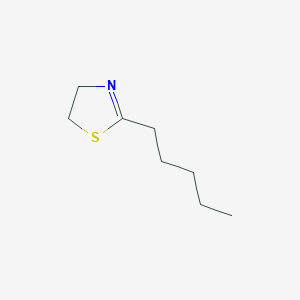
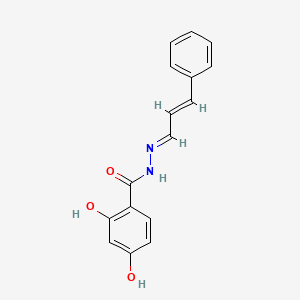
![4-[(4-Nitrophenyl)sulfanyl]phenol](/img/structure/B15082602.png)
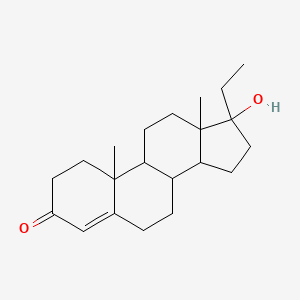
![N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B15082610.png)
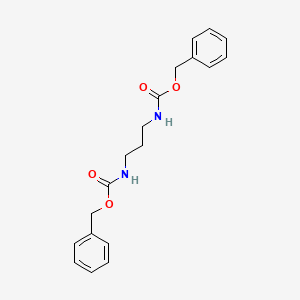
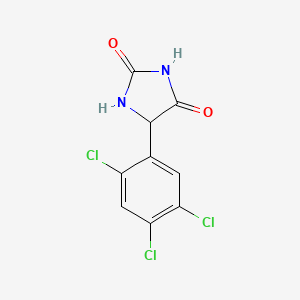
![4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine](/img/structure/B15082632.png)
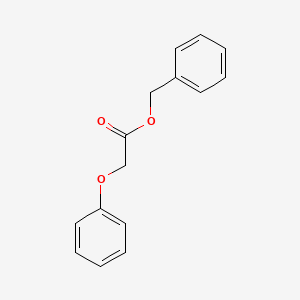
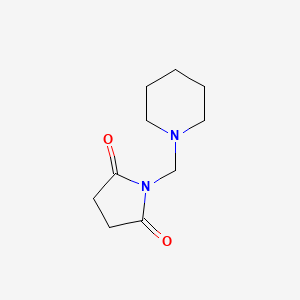
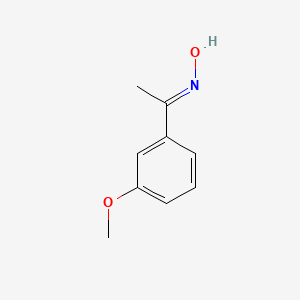
![[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15082682.png)
